molecular formula C22H18ClFN2O4 B2499848 (5-(2-chloro-6-fluorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 831243-55-1

(5-(2-chloro-6-fluorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Cat. No. B2499848
CAS RN: 831243-55-1
M. Wt: 428.84
InChI Key: OQYHKFAWONMHKP-UHFFFAOYSA-N
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Description

(5-(2-chloro-6-fluorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C22H18ClFN2O4 and its molecular weight is 428.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Novel pyrazoline derivatives have been synthesized using microwave-assisted methods, demonstrating significant anti-inflammatory and antibacterial activities. These compounds, characterized by spectroscopic methods, have shown promising in vivo anti-inflammatory effects and potent in vitro antibacterial properties. Molecular docking studies suggest their potential as molecular templates for anti-inflammatory drugs (Ravula et al., 2016).

Structural Studies and Dimerization

Research on 3,5-diaryl-1H-pyrazoles has revealed interesting structural insights, including the formation of molecular dimers through hydrogen bonding. These dimers exhibit specific topological motifs, contributing to the understanding of the structural dynamics and potential reactivity of such compounds (Zheng et al., 2010).

Isomorphous Studies

Investigations into isomorphous methyl- and chloro-substituted heterocyclic analogs have provided insights into the chlorine-methyl exchange rule, highlighting the complexities of molecular structure and disorder in these compounds (Swamy et al., 2013).

CNS Depressant Activity

A series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones has been synthesized and evaluated for their potential central nervous system depressant activity. These compounds have demonstrated significant pharmacological effects, including anticonvulsant properties and potential antipsychotic effects, pointing towards their utility in treating neurological conditions (Butler et al., 1984).

Antimicrobial and Anticancer Agents

Pyrazole derivatives with novel moieties have been synthesized and characterized, showing high antimicrobial and anticancer activities. These studies emphasize the potential of such compounds in developing new therapeutic agents against various microbial infections and cancer types (Hafez et al., 2016).

Molecular Docking and Antioxidant Activities

Research on pyrazole derivatives has also explored their antioxidant activities through molecular docking analyses. Such studies provide a foundation for understanding the molecular interactions that underpin the antioxidant properties of these compounds, offering insights into their potential health benefits (Lynda, 2021).

properties

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O4/c1-28-18-9-8-13(11-20(18)29-2)16-12-17(21-14(23)5-3-6-15(21)24)26(25-16)22(27)19-7-4-10-30-19/h3-11,17H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYHKFAWONMHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)C(=O)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2-chloro-6-fluorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

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